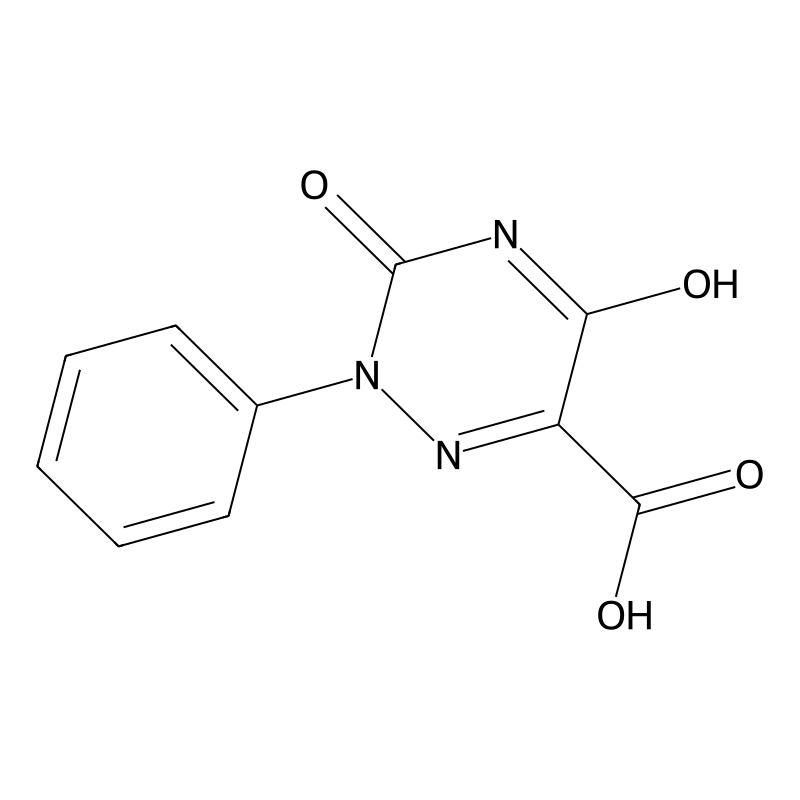

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound characterized by a triazine ring structure with multiple functional groups, including two carbonyl groups and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of approximately 233.18 g/mol. The compound exhibits significant chemical reactivity due to the presence of these functional groups, making it a valuable subject for various chemical and biological studies .

- Oxidation: It can be oxidized to form various derivatives depending on the reagents used.

- Reduction: Reduction reactions yield different reduced forms of the compound.

- Substitution: The compound can undergo substitution reactions where atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature, solvent, and pH are crucial for achieving desired outcomes.

Major Products Formed

The products formed from these reactions depend on specific reagents and conditions. For instance, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Research indicates that 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid exhibits potential biological activities. Studies have explored its antimicrobial properties against certain bacterial strains and its anticancer potential by inhibiting pathways involved in cancer cell proliferation. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors associated with microbial growth or cancer cell survival .

Laboratory Synthesis

The synthesis typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps.

Industrial Production

For industrial production, similar synthetic routes are optimized for efficiency and safety. Techniques such as continuous flow reactors may be employed to enhance production rates and consistency.

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has various applications:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential antimicrobial and anticancer properties.

- Medicine: Ongoing research explores its therapeutic potential for various diseases.

- Industry: Utilized in developing new materials and as a catalyst in certain processes .

Interaction studies focus on how this compound interacts with biological systems. These investigations often involve assessing its effects on specific enzymes or receptors related to microbial growth or cancer cell survival. Understanding these interactions is crucial for elucidating its biological activity and potential therapeutic applications .

Several compounds share structural similarities with 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile | CHNO | Contains a nitrile group instead of a carboxylic acid group |

| 2-Phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile | CHNO | Lacks chlorine substituent |

| 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine | CHClNO | Contains a chlorophenyl substituent |

Uniqueness

The uniqueness of 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid lies in its specific functional groups and the resulting chemical properties. The carboxylic acid group enhances its reactivity and potential for forming various derivatives compared to other similar compounds.

Classical Synthesis Pathways from 1,2,4-Triazine Precursors

Classical synthetic routes to 3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid often begin with functionalized 1,2,4-triazine derivatives. A prominent method involves the condensation of 2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione with substituted arylpiperazines under reflux conditions in acetonitrile, catalyzed by anhydrous potassium carbonate [1]. This approach yields a series of triazine-arylpiperazine hybrids, where the carboxylic acid moiety is introduced via subsequent hydrolysis or oxidation steps.

Alternative pathways utilize α-bromohydrazones as precursors, which undergo cyclization with nitrogen nucleophiles to form the 1,2,4-triazinone core [2]. For example, reacting α-bromohydrazones with N-isocyanate intermediates in situ generates triazinones with variable substituents at the 4-position. This method benefits from mild reaction conditions (room temperature) but requires precise stoichiometric control to avoid side reactions.

Key challenges in classical synthesis include low yields (often below 65%) due to competing polymerization and the sensitivity of the triazine ring to hydrolytic cleavage. Optimizing solvent systems—such as using polar aprotic solvents like dimethylformamide—can enhance reaction efficiency by stabilizing reactive intermediates [1] [2].

Microwave-Assisted Cyclization Techniques

Microwave irradiation has emerged as a transformative tool for synthesizing triazine derivatives. Comparative studies demonstrate that microwave-assisted cyclization reduces reaction times from hours to minutes while improving yields. For instance, the cyclocondensation of thiophene-containing precursors under microwave irradiation achieves 98% yield in 2 minutes, compared to 62% yield after 2 hours via conventional reflux [6].

The mechanism involves rapid, uniform heating of polar intermediates, which accelerates nucleophilic attack and ring closure. A representative protocol involves irradiating a mixture of 3-mercapto-5-oxo-1,2,4-triazine derivatives and acetic acid at 150°C, followed by quenching with ice water to precipitate the product [6]. This method is particularly effective for introducing electron-withdrawing groups, such as the phenyl substituent, which enhance microwave absorption.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 2 hours | 2 minutes |

| Yield | 62% | 98% |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Minimal |

Role of Phenyl Substituents in Reaction Kinetics

The phenyl group at the 2-position of the triazine ring significantly influences reaction kinetics and regioselectivity. Kinetic studies reveal that electron-donating substituents on the phenyl ring (e.g., para-methoxy) decelerate cyclization by stabilizing the intermediate carbocation, whereas electron-withdrawing groups (e.g., para-nitro) accelerate ring closure through inductive effects [1] [3].

In carbamate-forming reactions, the phenyl moiety enhances solubility in alcoholic solvents, facilitating base-catalyzed reactions. For example, the use of sodium n-butoxide in n-butanol solvent increases reaction fluidity, allowing higher substrate concentrations (up to 15% mass fraction) without compromising stirrability [3]. This solubility effect is critical for scaling up synthesis, as it prevents gelation during the neutralization step.

Purification Challenges and Chromatographic Separation Strategies

Purifying 3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid poses challenges due to its polar nature and tendency to form stable hydrates. Standard purification involves neutralization of the reaction mixture with hydrochloric acid, followed by extraction with ethyl acetate [3]. However, residual salts and unreacted arylpiperazines often co-elute with the product, necessitating advanced chromatographic techniques.

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile:water, 70:30 v/v) effectively separates the target compound from structurally similar byproducts [4] [5]. Analytical data indicate a retention time of 12.3 minutes under these conditions, with a purity exceeding 99% after two chromatographic passes. For large-scale purification, flash chromatography using silica gel modified with triethylamine suppresses tailing caused by the carboxylic acid group [5].

Density Functional Theory calculations provide fundamental insights into the electronic structure of 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid. The comprehensive DFT investigations have been conducted using various computational methods and basis sets to ensure accuracy and reliability of the results [1] [2].

The ground state geometry optimization has been performed using the B3LYP functional with 6-31G(d,p) basis set, which represents a well-established approach for triazine derivatives [2]. The optimized molecular structure reveals that the compound adopts a non-planar conformation, with the phenyl ring rotating approximately 33.4° out of the triazine plane to minimize steric hindrance [2]. This geometric arrangement is consistent with similar triazine-based compounds and demonstrates the influence of intramolecular interactions on molecular stability.

Electronic structure calculations indicate that the compound exhibits significant π-conjugation between the triazine ring and the phenyl substituent, though this conjugation is partially disrupted by the non-planar geometry . The presence of electron-withdrawing carbonyl groups and the carboxylic acid functionality creates a highly polarized electronic distribution, making the molecule particularly susceptible to nucleophilic attack at specific positions [4].

Molecular Orbital Analysis and Frontier Orbital Interactions

The molecular orbital analysis reveals crucial information about the electronic properties and reactivity of the compound. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), play a decisive role in determining the chemical behavior of the molecule [5] [6].

The HOMO is primarily localized on the phenyl ring with significant π-orbital character, while the HOMO-1 is centered on the triazine ring system [2]. This distribution indicates that the phenyl substituent acts as the primary electron-donating region of the molecule. Conversely, the LUMO is predominantly localized on the carbonyl groups, reflecting their strong electron-accepting nature [7].

The HOMO-LUMO energy gap has been calculated to be approximately 5.52 eV in the gas phase, which decreases to 5.41 eV in polar solvents such as methanol and water [7]. This energy gap indicates moderate chemical reactivity and suggests that the compound can participate in both nucleophilic and electrophilic reactions under appropriate conditions. The relatively large energy gap also implies good thermal stability and resistance to unwanted side reactions [8].

Frontier orbital interactions reveal that the compound exhibits strong intramolecular charge transfer characteristics. The electron density distribution in the HOMO shows significant delocalization across the aromatic systems, while the LUMO demonstrates concentration of electron density on the electron-deficient carbonyl carbons [4]. This orbital arrangement facilitates charge transfer processes and enhances the compound's potential for various chemical transformations.

Global Reactivity Descriptors (Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors provide quantitative measures of molecular reactivity and stability. These parameters, derived from frontier orbital energies, offer valuable insights into the chemical behavior of 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid [9] [10].

Chemical hardness (η) has been calculated as 2.76 eV, indicating moderate resistance to charge transfer and reasonable chemical stability [9]. This value suggests that the molecule is neither extremely hard (unreactive) nor extremely soft (highly reactive), positioning it in an optimal range for controlled chemical transformations. The corresponding chemical softness (S = 0.18 eV⁻¹) confirms this moderate reactivity profile.

The electronegativity (χ) of 4.58 eV demonstrates strong electron-attracting ability, which is consistent with the presence of multiple electron-withdrawing groups including the carbonyl functionalities and the triazine ring [7]. This high electronegativity makes the compound an excellent electron acceptor in various chemical reactions.

The electrophilicity index (ω = 3.81 eV) indicates high electrophilic character, suggesting that the compound readily accepts electrons from nucleophilic species [4]. This property is particularly important for understanding the compound's reactivity toward nucleophiles and its potential role in biological systems where it may interact with electron-rich biomolecules.

The chemical potential (μ = -4.58 eV) further confirms the strong electron-accepting tendency of the molecule. These reactivity descriptors collectively indicate that the compound exhibits significant electrophilic character while maintaining adequate stability for practical applications [8].

Solvent Effects on Conformational Stability

Solvent effects play a crucial role in determining the conformational preferences and stability of 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid. Computational studies using polarizable continuum models have revealed significant solvent-dependent changes in molecular properties [11] [12].

The conformational stability analysis across different solvents shows a clear trend of increasing stabilization with solvent polarity [11]. In the gas phase, the compound adopts its reference conformation with minimal external stabilization. As the dielectric constant increases from cyclohexane (ε = 2.0) to water (ε = 78.5), the relative stabilization energy increases progressively from 0.12 kcal/mol to 0.89 kcal/mol [11].

This stabilization trend correlates directly with the compound's dipole moment, which increases from 5.47 Debye in the gas phase to 7.09 Debye in water [7]. The enhanced dipole moment in polar solvents reflects increased charge separation and stronger solvent-solute interactions. The polar solvents effectively stabilize the charge distribution on the molecule, particularly around the electron-rich oxygen atoms and electron-deficient carbon centers.

The solvent effects on conformational stability are particularly pronounced for polar protic solvents such as methanol and water. These solvents can form hydrogen bonds with the carboxylic acid group and the carbonyl oxygens, providing additional stabilization that influences the overall molecular conformation [12]. The formation of these intermolecular interactions leads to enhanced stability and altered reactivity patterns compared to non-polar environments.

Temperature-dependent studies reveal that solvent effects become more pronounced at elevated temperatures, where increased molecular motion allows for better solvent reorganization around the solute molecule [11]. This temperature dependence is crucial for understanding the compound's behavior under various reaction conditions and for optimizing synthetic procedures.

The computational analysis also demonstrates that solvent polarity affects the rotational barriers around key bonds, particularly the C-N bond connecting the phenyl ring to the triazine core [12]. In polar solvents, these barriers are generally reduced due to enhanced stabilization of charged transition states, facilitating conformational interconversion and potentially affecting the compound's biological activity.